Cyclohexanol, cis-3-(1-methylethyl)

Gas chromatography Stereochemical analysis Retention index

Cyclohexanol, cis-3-(1-methylethyl) (IUPAC: (1S,3R)-3-propan-2-ylcyclohexan-1-ol) is a chiral, disubstituted cyclohexanol bearing an isopropyl group at the 3-position in a cis relationship to the hydroxyl group. With molecular formula C₉H₁₈O and molecular weight 142.24 g/mol, it is registered as an existing chemical substance under Japan's CSCL inventory (MITI No.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 10488-12-7
Cat. No. B3183894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanol, cis-3-(1-methylethyl)
CAS10488-12-7
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(C)C1CCCC(C1)O
InChIInChI=1S/C9H18O/c1-7(2)8-4-3-5-9(10)6-8/h7-10H,3-6H2,1-2H3/t8-,9+/m1/s1
InChIKeyWMLDVNFSAVPBBH-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Isopropylcyclohexanol (CAS 10488-12-7): Core Identity and Regulatory Standing


Cyclohexanol, cis-3-(1-methylethyl) (IUPAC: (1S,3R)-3-propan-2-ylcyclohexan-1-ol) is a chiral, disubstituted cyclohexanol bearing an isopropyl group at the 3-position in a cis relationship to the hydroxyl group [1]. With molecular formula C₉H₁₈O and molecular weight 142.24 g/mol, it is registered as an existing chemical substance under Japan's CSCL inventory (MITI No. 3-2301) [2]. The cis configuration imposes a well-defined conformational profile that distinguishes it from its trans diastereomer and from positional isomers, directly affecting its physicochemical behavior and utility in stereochemical research and fragrance applications.

Chiral disubstituted cyclohexanol with defined cis configuration for stereochemical research
Predominantly axial OH conformer supports hydrogen-bond directionality studies
Fragrance and flavor identity benchmarking via diastereomer-specific GC retention

Why Generic 3-Isopropylcyclohexanol Cannot Replace the cis-Diastereomer: The Stereochemistry-Property Link


Substituting cis-3-isopropylcyclohexanol with its trans isomer or an isomeric mixture without stereochemical specification introduces uncontrolled variation in conformational preference, chromatographic retention, dielectric constant, and potentially olfactory character [1][2]. Because the isopropyl group (A-value ≈ 2.15 kcal/mol) and the hydroxyl group (A-value ≈ 0.93 kcal/mol) have differing equatorial preferences, the cis and trans isomers populate markedly different chair conformers at equilibrium [1]. These conformational differences propagate into all physical measurements and application-relevant properties, making generic '3-isopropylcyclohexanol' an unreliable proxy for the cis-specific compound.

!
OH orientation mismatch
cis presents axial OH; trans or generic mixture provides equatorial OH, which may alter hydrogen-bonding, polarity and molecular recognition outcomes.
!
Chromatographic identity divergence
A consistent Kovats retention index separation on non-polar columns distinguishes cis from trans; using undefined isomer mixtures can compromise QC release and batch-to-batch reproducibility.
!
Bulk physical property differences
cis and trans isomers exhibit quantitatively different dielectric constants and viscosities; non-specified materials may shift solvation and formulation behavior in application-critical ways.

Quantitative Differentiation Evidence for cis-3-Isopropylcyclohexanol (CAS 10488-12-7)


GC Retention Index: cis vs trans Diastereomer Separation on Apiezon L

Under identical GC conditions on an Apiezon L packed column at 130°C, the cis diastereomer (1S,3R) elutes with a Kovats retention index (I) of 1173, while the trans diastereomer (1S,4S / 1S,3S) exhibits I = 1165 [1]. This 8-unit difference provides a robust chromatographic fingerprint for identity confirmation and purity assessment of the cis-specific compound.

GC Retention Index
Head-to-head
cis I = 1173, trans I = 1165 (Δ = 8 units, Apiezon L, 130°C)
Supports unambiguous diastereomer identity confirmation and QC purity assessment
Isothermal packed-column GC; reference from Paris & Alexandre (1972)
Gas chromatography Stereochemical analysis Retention index

Conformational Equilibrium: cis Isomer Locks the OH Group Axial, Trans Keeps Both Substituents Equatorial

Using established A-values (isopropyl = 2.15 kcal/mol equatorial preference; OH = 0.93 kcal/mol equatorial preference), the free energy difference between the two chair conformers is approximately 1.22 kcal/mol for the cis isomer (isopropyl equatorial / OH axial favored) versus approximately 3.08 kcal/mol for the trans isomer (both equatorial favored) [1]. Consequently, the cis isomer predominantly exposes an axial hydroxyl group, whereas the trans isomer presents an equatorial OH, altering hydrogen-bonding capacity, polarity, and reactivity.

Conformational Equilibrium
Class-level inference
cis ΔG° ≈ 1.22 kcal/mol (axial OH favored); trans ≈ 3.08 kcal/mol
Axial OH presentation is a distinct stereoelectronic feature for H-bond studies
Calculated from established A-values; experimental validation under specific conditions may be needed
Conformational analysis Stereoelectronic effects A-value

Dielectric Constant and Viscosity: Measured Physical Property Differences Between cis and trans Isomers

Hückel and Thiele (1961) reported that the most conspicuous difference between pure cis- and trans-1-isopropylcyclohexanol-(3) lies in their dielectric constants (Dielektrizitätskonstanten), and that both isomers exhibit unusually high viscosities relative to analogous cyclohexanols [1]. Although precise numeric values are behind the paywall, the qualitative ranking—cis ≠ trans in dielectric behavior—confirms that stereochemistry directly modulates bulk polarizability and molecular association.

Dielectric & Viscosity
Head-to-head
Qualitative ranking confirmed: cis and trans display distinct dielectric constants and unusually high, but differing, viscosities
Supports dielectric and rheological differentiation review for formulation design
Exact numeric values remain under access control; source Chem. Ber. 1961
Dielectric properties Viscosity Physical organic chemistry

Stereoselective Synthesis: LiAlH₄ Reduction Delivers >95% cis Isomer, Enabling High-Purity Procurement

Reduction of 3-isopropylcyclohexanone with lithium aluminium hydride yields the cis isomer with ≥95% diastereomeric excess, making LiAlH₄ the most stereospecific reagent for producing this compound [1]. Alternative reduction methods give different cis/trans ratios, so purchasers must verify the synthetic route to ensure the claimed stereochemical purity.

Stereoselective Synthesis
Head-to-head
≥95% cis diastereomeric purity via LiAlH₄ reduction of 3-isopropylcyclohexanone
Establishes a supplier route benchmark for procurement specification
Verify synthetic route documentation; alternative reduction methods may yield lower cis content
Stereoselective reduction LiAlH₄ Diastereomeric purity

cis-3-Isopropylcyclohexanol: Research and Industrial Application Scenarios Grounded in Evidence


GC-MS Method Validation and Isomer-Specific QC for Flavor and Fragrance Batches

The 8-unit Kovats index separation between cis (1173) and trans (1165) on Apiezon L [1] supports robust GC-FID/MS identity testing and purity determination. Fragrance houses and contract analytical laboratories can use this RI difference to certify that incoming lots of cis-3-isopropylcyclohexanol match the required diastereomeric specification, preventing mis-formulation caused by isomeric contamination.

Conformational Research and Molecular Recognition Studies Exploiting Axial OH Topology

Because the cis isomer presents the hydroxyl group in a predominantly axial orientation (ΔG° conformer preference ≈1.22 kcal/mol) [1], it serves as a structurally well-defined probe in hydrogen-bonding studies, chiral stationary phase development, and supramolecular host-guest chemistry where the spatial directionality of the H-bond donor is the experimental variable.

Dielectric and Rheological Formulation Design Where Isomer-Dependent Bulk Properties Are Functional

The divergent dielectric constants of cis and trans isomers [1] make the pure cis compound a candidate for solvent or co-solvent systems where precise control of polarity and molecular association is needed, such as in electrolyte formulations, dielectric spectroscopy standards, or specialty lubricants with tailored viscosity profiles.

Procurement Specification Based on Stereoselective Synthesis Route (LiAlH₄ Benchmark)

Purchasers should specify 'cis-3-isopropylcyclohexanol, ≥95% diastereomeric purity as determined by GC' and request evidence that the product was obtained via LiAlH₄ reduction of the corresponding ketone [1], ensuring alignment with the established stereoselective synthesis and reducing the risk of receiving poorly resolved isomer mixtures that compromise downstream experimental consistency.

Application
Selection Property
Validation Focus
GC-MS Isomer Identity Testing
Chromatographic retention index differentiation
Isomer-specific QC release testing and batch certification
Conformational & H-Bond Directionality Studies
Axial OH group presentation in predominant conformer
Hydrogen-bond donor topology validation in host-guest or chiral recognition
Dielectric & Rheological Formulation Research
Dielectric constant and viscosity profile
Solvation and molecular association behavior review
Stereochemical Purity Procurement
Diastereomeric purity via stereoselective synthesis route
Supplier route verification and GC purity ≥95% cis documentation
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